1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2168145-64-8
VCID: VC11998462
InChI: InChI=1S/C7H9IO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10)
SMILES: C1C2(CC1(OC2)CI)C(=O)O
Molecular Formula: C7H9IO3
Molecular Weight: 268.05 g/mol

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

CAS No.: 2168145-64-8

Cat. No.: VC11998462

Molecular Formula: C7H9IO3

Molecular Weight: 268.05 g/mol

* For research use only. Not for human or veterinary use.

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid - 2168145-64-8

Specification

CAS No. 2168145-64-8
Molecular Formula C7H9IO3
Molecular Weight 268.05 g/mol
IUPAC Name 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Standard InChI InChI=1S/C7H9IO3/c8-3-7-1-6(2-7,4-11-7)5(9)10/h1-4H2,(H,9,10)
Standard InChI Key OGEALQQRSHGKJK-UHFFFAOYSA-N
SMILES C1C2(CC1(OC2)CI)C(=O)O
Canonical SMILES C1C2(CC1(OC2)CI)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework

The molecule’s defining feature is its 2-oxabicyclo[2.1.1]hexane scaffold, a strained bicyclic system comprising a five-membered ring fused to a three-membered oxolane ring. This architecture imposes significant steric constraints, which influence both its chemical reactivity and conformational stability. The iodomethyl group (-CH2I) at position 1 and the carboxylic acid (-COOH) at position 4 introduce polarizable and reactive sites, respectively, enabling diverse functionalization pathways .

Physicochemical Properties

Key physical properties include a molecular formula of C7H9IO3 and a molecular weight of 268.05 g/mol. Predicted properties derived from computational models suggest a density of ~1.98 g/cm³ and a boiling point of approximately 222°C . The compound’s solubility profile is dominated by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in nonpolar solvents.

PropertyValueSource
Molecular FormulaC7H9IO3
Molecular Weight268.05 g/mol
Density1.979±0.06 g/cm³ (Predicted)
Boiling Point222.0±13.0°C (Predicted)
SolubilityModerate in DMSO

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically begins with 2-oxabicyclo[2.1.1]hexane derivatives, which undergo sequential functionalization. A common route involves:

  • Iodination: Introduction of the iodomethyl group via radical iodination or nucleophilic substitution using methyl iodide .

  • Carboxylic Acid Formation: Oxidation of a precursor alcohol or nitrile group at position 4, often employing Jones reagent or potassium permanganate under acidic conditions .

Industrial-Scale Production

Industrial processes prioritize efficiency and yield, utilizing continuous flow reactors to optimize iodination steps. This approach minimizes byproduct formation and enhances reaction control, achieving >85% purity in bulk batches. Recent advancements in catalytic iodination, such as using iodide salts with peroxydisulfate oxidants, have further improved scalability .

Reactivity and Functionalization

The iodomethyl group serves as a versatile handle for further modifications. Key reactions include:

  • Nucleophilic Substitution: Replacement of iodine with amines, thiols, or alkoxides under mild conditions .

  • Cross-Coupling Reactions: Participation in Suzuki-Miyaura or Sonogashira couplings to introduce aryl or alkyne groups, respectively .

  • Carboxylic Acid Derivatives: Conversion to esters, amides, or acyl chlorides for pharmacological profiling .

Applications in Chemical and Pharmaceutical Research

Medicinal Chemistry

The compound’s rigid bicyclic core mimics natural product frameworks, making it a promising scaffold for drug design. Patent literature highlights its use in developing GPR120 modulators, a class of therapeutics targeting metabolic disorders like diabetes and obesity . Structural analogs have demonstrated efficacy in preclinical models by enhancing insulin sensitivity and reducing hepatic glucose production .

Biological Probes

Researchers exploit the iodine atom for radiolabeling (e.g., with iodine-125) to track molecular interactions in vitro. This application is particularly valuable in studying enzyme-substrate binding dynamics or membrane transporter localization .

Material Science

The compound’s stability under thermal stress (>200°C) has led to its exploration in high-performance polymers. Incorporating it into polyamide backbones enhances mechanical strength and chemical resistance, suitable for aerospace components.

Comparative Analysis with Related Compounds

4-(Difluoromethyl)-2-Oxabicyclo[2.1.1]Hexane-1-Carboxylic Acid

This analog (CAS 2503207-76-7) replaces the iodomethyl group with a difluoromethyl moiety, reducing reactivity but enhancing metabolic stability. Its applications focus on antiviral drug candidates, leveraging fluorine’s electronegativity to improve target binding .

1-(Iodomethyl)-2-Oxabicyclo[2.1.1]Hexane-4-Carbonitrile

The carbonitrile derivative (CAS 2230803-78-6) exhibits distinct reactivity, with the nitrile group enabling click chemistry applications. It serves as a precursor for heterocyclic compounds in agrochemical research .

Future Directions and Research Opportunities

Ongoing studies aim to:

  • Develop asymmetric synthesis routes to access enantiomerically pure forms for chiral drug development.

  • Explore photocatalytic C–I bond activation to enable novel coupling reactions under mild conditions.

  • Investigate in vivo pharmacokinetics of GPR120-targeted derivatives to advance lead candidates into clinical trials .

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